Tert-butyl 3-aminofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-aminofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)7-6(10)4-5-12-7/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRRROUQLCUCBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Tert Butyl 3 Aminofuran 2 Carboxylate and Analogues
Reactivity at the Amino Group
The primary amino group is a key site for derivatization, enabling the introduction of a wide variety of substituents to modulate the molecule's properties.
The amino group of 3-aminofuran derivatives readily undergoes reactions typical of primary amines, such as acylation and alkylation. researchgate.net Acylation, the reaction with acylating agents like acid chlorides or anhydrides, is a common method to produce the corresponding amides. This transformation is significant as N-acylated furan (B31954) derivatives have been investigated for various applications. For instance, N-acylated furazan-3-amines, which are structurally related, have shown promising biological activities. nih.gov The acylation reaction typically proceeds under standard conditions, often in the presence of a base to neutralize the acid byproduct.
Alkylation of the amino group can also be achieved, though it may be more challenging to control selectivity between mono- and di-alkylation. Asymmetric alkylation has been explored in analogous systems like 3-aminobenzothiophene, suggesting that stereocontrolled functionalization of the amino group or adjacent positions is feasible. researchgate.net
These N-functionalization reactions are crucial for building molecular complexity and are often employed in the synthesis of larger, more elaborate structures.
| Reaction Type | Reagent/Conditions | Product Type | Significance |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base | N-Acyl-3-aminofuran (Amide) | Synthesis of biologically active compounds. nih.gov |
| Alkylation | Alkyl Halide (R-X), Base | N-Alkyl-3-aminofuran (Secondary/Tertiary Amine) | Introduction of alkyl substituents to modify properties. researchgate.net |
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group using a protecting group. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its stability towards many nucleophiles and bases. jk-sci.comorganic-chemistry.org The protection of the amino group in tert-butyl 3-aminofuran-2-carboxylate would typically involve reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk
The cleavage, or deprotection, of the N-Boc group is a critical step. It is most commonly achieved under acidic conditions. fishersci.co.uk A standard method involves the use of strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves protonation of the carbamate, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine. acsgcipr.orgstackexchange.com
A significant challenge arises from the structure of this compound, as the tert-butyl ester at the C2 position is also labile under strong acidic conditions. organic-chemistry.org This creates a need for selective deprotection. Research has shown that it is possible to selectively cleave an N-Boc group in the presence of a tert-butyl ester by using specific reagent systems. For example, using carefully controlled amounts of concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (MeSO₃H) in solvents like tert-butyl acetate (B1210297) can achieve this selective transformation. researchgate.net The success of this selective removal is attributed to the irreversible nature of the N-Boc cleavage (due to the loss of CO₂) compared to the reversible acid-catalyzed hydrolysis of the tert-butyl ester. researchgate.net
| Process | Common Reagents | Key Challenge | Solution/Selective Method |
|---|---|---|---|
| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP) | Standard procedure | N/A |
| Boc-Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) jk-sci.com | Concurrent cleavage of the acid-labile tert-butyl ester. | Conc. H₂SO₄ or MeSO₃H in tBuOAc/CH₂Cl₂. researchgate.net |
Reactivity at the Ester Group
The tert-butyl ester group is a significant functional handle that can undergo various transformations.
The tert-butyl ester of 3-aminofuran-2-carboxylate can be converted into other esters through transesterification. This reaction typically requires acidic or catalytic conditions to facilitate the exchange of the tert-butyl group with another alkyl group from an alcohol solvent. While specific studies on this exact substrate are limited, the principles of transesterification are well-established for other furan carboxylates. google.com
Hydrolysis of the tert-butyl ester to the corresponding 3-aminofuran-2-carboxylic acid is a fundamental transformation. Due to the steric hindrance of the tert-butyl group, base-catalyzed hydrolysis (saponification) is generally ineffective. ethz.ch Instead, acid-catalyzed hydrolysis is the preferred method. Conditions similar to those used for N-Boc deprotection, such as treatment with TFA, will readily cleave the ester to yield the carboxylic acid and isobutylene. stackexchange.comthieme.de Aqueous phosphoric acid has also been reported as a mild and effective reagent for the deprotection of tert-butyl esters. organic-chemistry.org The resulting carboxylic acid can then be used in further reactions, such as amide bond formation.
The ester functionality can be reduced to a primary alcohol, yielding (3-amino-furan-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF. The reaction involves the nucleophilic addition of hydride to the ester carbonyl group.
The resulting primary alcohol is a versatile intermediate. It can undergo a range of subsequent functionalizations, including oxidation to an aldehyde, conversion to halides for nucleophilic substitution reactions, or ether formation. These transformations open pathways to a wide array of 2-substituted furan derivatives, significantly expanding the synthetic utility of the original aminofuran scaffold. urfu.ru
Transformations of the Furan Ring System
The furan ring itself is an active participant in various chemical reactions, although its aromaticity makes it less reactive than a simple enol ether. The presence of the electron-donating amino group at C3 and the electron-withdrawing carboxylate at C2 influences the regioselectivity of these transformations.
The furan ring is susceptible to oxidation. researchgate.net Oxidative processes can lead to dearomatization and ring-opening, forming unsaturated 1,4-dicarbonyl compounds or other rearranged heterocyclic systems. urfu.ru For example, the oxidation of some furan derivatives can lead to the formation of pyridinones in a process known as the aza-Achmatowicz reaction. urfu.ru
The furan nucleus can also undergo cycloaddition reactions, such as Diels-Alder reactions, where it can act as the diene component. researchgate.net Furthermore, the furan ring can be subject to electrophilic substitution, with the directing effects of the existing substituents determining the position of attack. In some cases, acid-catalyzed conditions can induce rearrangement or recyclization of the furan ring into other heterocyclic systems. osi.lvnih.gov
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The furan nucleus is inherently electron-rich, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com The regioselectivity of electrophilic aromatic substitution on a substituted furan is directed by the electronic effects of the existing substituents. In the case of this compound, the powerful electron-donating amino group (-NH₂) at the C3 position and the electron-withdrawing tert-butyl carboxylate group (-COOC(CH₃)₃) at the C2 position exert competing influences.
The amino group is a strong activating group that directs incoming electrophiles to the ortho and para positions. In the furan ring, this corresponds to the C2 and C4 positions relative to the amino group. Conversely, the carboxylate group is a deactivating group, directing electrophiles to the meta position. The tert-butyl group of the ester is weakly activating but can introduce significant steric hindrance. stackexchange.comucalgary.ca
For 2-aminofurans, it has been observed that electrophilic substitution preferentially occurs at the C5 position. researchgate.net If the C5 position is blocked, the reaction then takes place at the C3 position. researchgate.net In this compound, the C2 position is occupied. The strong activating effect of the C3-amino group would strongly direct incoming electrophiles to the C2 and C4 positions. Since C2 is substituted, the C4 and C5 positions are the most likely sites for electrophilic attack. The precise outcome will depend on the balance between the electronic directing effects and steric hindrance from the bulky tert-butyl ester group.
| Position on Furan Ring | Influence of C3-Amino Group (Activating) | Influence of C2-Carboxylate Group (Deactivating) | Predicted Reactivity |
|---|---|---|---|
| C2 | Activated (ortho) | Substituted | Blocked |
| C4 | Activated (ortho) | Meta | Likely site of attack, electronically favored by NH₂ |
| C5 | Para | Meta | Likely site of attack, less sterically hindered |
Cycloaddition Reactions (e.g., Diels-Alder reactions of aminofurans)
Aminofurans can participate as the diene component in Diels-Alder reactions, a type of [4+2] cycloaddition, to form six-membered rings. proquest.comwikipedia.org The reactivity and regioselectivity of these reactions are influenced by the substituents on the furan ring. The reaction between an electron-rich diene, such as an aminofuran, and an electron-poor dienophile is particularly favorable.
Studies on 5-amino-2-furancarboxylic acid methyl ester, an analogue of this compound, have shown that it readily undergoes Diels-Alder cycloadditions with various dienophiles. proquest.com These reactions exhibit high regioselectivity, which can be explained by Frontier Molecular Orbital (FMO) theory. proquest.com The most significant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the aminofuran and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. researchgate.netproquest.com
The cycloaddition typically yields an initial oxabridged cycloadduct. proquest.com Under mild reaction conditions, this intermediate can sometimes be isolated. proquest.com However, these adducts can undergo subsequent reactions, such as ring-opening followed by dehydration, to yield polysubstituted anilines or phenols. proquest.com Intramolecular Diels-Alder reactions of aminofurans tethered to a dienophile have also been reported. proquest.compitt.edu
| Aminofuran Analogue | Dienophile | Reaction Conditions | Outcome | Reference |
|---|---|---|---|---|
| 5-Amino-2-furancarboxylic acid methyl ester | Various dienophiles | Not specified | Ring-opened cycloadducts leading to polysubstituted anilines. | proquest.com |
| Furan-2-carbamic acid t-butyl ester | N-phenylmaleimide | Mild conditions | Isolation of the initial oxybridged cycloadduct. | proquest.com |
| 2-Amidofurans | Alkenoyl acid chlorides (intramolecular) | 100-165°C | Dihydroindoles formed via ring-opening of the initial adduct. | proquest.com |
Selective Oxidation and Reduction Pathways of the Furan Nucleus
Selective transformations of the furan ring in the presence of other functional groups present a synthetic challenge. The electron-rich nature of the furan nucleus makes it susceptible to both oxidation and reduction, which can compete with reactions at the amino or ester groups.
Reduction: The catalytic hydrogenation of furans can lead to the saturation of the ring, yielding dihydrofurans and ultimately tetrahydrofurans. wikipedia.org However, achieving chemoselective reduction of substituents on the furan ring without affecting the nucleus can be difficult due to the ease of saturation of the heterocyclic moiety. nih.govresearchgate.net For example, the reduction of conjugated double bonds attached to a furan ring often requires mild and selective reagents to avoid saturation of the furan itself. nih.gov One such successful method employs 2-phenylbenzimidazoline, which selectively reduces exocyclic double bonds without affecting the furan ring or other sensitive groups like nitriles. nih.govresearchgate.netnih.gov The catalytic reduction of nitrofurans to aminofurans has been reported, though sometimes with low yields. researchgate.net
Oxidation: The oxidation of the furan ring can lead to various products, depending on the oxidant and reaction conditions. Selective oxidation of substituents on the furan ring is an area of significant research, particularly in the context of biomass conversion, such as the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) or other valuable chemicals. researchgate.net Achieving selective oxidation of the furan nucleus in a molecule like this compound would require careful choice of reagents to avoid reaction at the electron-rich amino group. Enzymatic approaches using cytochrome P450 have shown promise for the selective oxidation of C-H bonds in cyclic amines, which could potentially be adapted for furan derivatives. ox.ac.uk
| Transformation | Reagent/Catalyst | Substrate Type | Outcome | Reference |
|---|---|---|---|---|
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Furan ring | Dihydrofurans, Tetrahydrofurans | wikipedia.org |
| Reduction | 2-Phenylbenzimidazoline | Furan with conjugated double bond | Selective reduction of double bond, furan ring intact | nih.govresearchgate.netnih.gov |
| Oxidation | Ru/MnO₂ Catalyst | 5-Hydroxymethylfurfural | Selective oxidation of hydroxymethyl group to 2,5-diformylfuran | researchgate.net |
| Oxidation | Evolved Cytochrome P450 enzymes | Cyclic amines | Selective C-H bond oxidation | ox.ac.uk |
Spectroscopic and Advanced Analytical Characterization of Aminofuran 2 Carboxylate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of tert-butyl 3-aminofuran-2-carboxylate in solution. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, allows for the precise mapping of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the tert-butyl group, the amino protons, and the protons on the furan (B31954) ring. Based on data from analogous 3-aminofuran ester systems, the characteristic chemical shifts (δ) can be predicted. The large tert-butyl group typically appears as a sharp singlet at approximately 1.5 ppm due to the magnetic equivalence of its nine protons. The two protons of the primary amine (NH₂) are expected to produce a broad singlet, the chemical shift of which can vary but is often found in the 4.5-5.0 ppm region. The two protons on the furan ring (H-4 and H-5) would appear in the aromatic region, with distinct chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Key signals include those from the tert-butyl group's quaternary and methyl carbons, the furan ring carbons, and the carbonyl carbon of the ester. The carbonyl carbon is typically observed furthest downfield, often above 160 ppm. The carbons of the furan ring would resonate at shifts characteristic of a heteroaromatic system, with their exact positions determined by the electronic effects of the substituents.
2D NMR Techniques: To confirm assignments, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would show correlations between coupled protons, helping to assign the furan ring protons if they exhibit splitting. An HSQC spectrum correlates each proton with its directly attached carbon, providing definitive C-H connectivity and confirming the assignments made from the 1D spectra.
| ¹H NMR Predicted Data (in CDCl₃) | ||
| Assignment | Predicted δ (ppm) | Multiplicity |
| C(CH₃)₃ | ~ 1.5 | Singlet (s) |
| NH₂ | ~ 4.7 | Broad Singlet (br s) |
| Furan H-4 | ~ 6.3 | Singlet (s) or Doublet (d) |
| Furan H-5 | ~ 7.3 | Singlet (s) or Doublet (d) |
| ¹³C NMR Predicted Data (in CDCl₃) | ||
| Assignment | Predicted δ (ppm) | |
| C(C H₃)₃ | ~ 28 | |
| C (CH₃)₃ | ~ 81 | |
| Furan C-4 | ~ 100 | |
| Furan C-5 | ~ 125 | |
| Furan C-2 | ~ 145 | |
| Furan C-3 | ~ 149 | |
| C=O | ~ 161 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-HRMS)
Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements.
For this compound (C₉H₁₃NO₃), the calculated exact mass is 183.0895 g/mol . ESI-HRMS analysis would be expected to detect the protonated molecule, [M+H]⁺, with a measured m/z value extremely close to 184.0972. This level of accuracy allows for the unambiguous confirmation of the compound's elemental formula.
Fragmentation analysis, particularly using techniques like collision-induced dissociation (CID), reveals characteristic breakdown patterns. The tert-butyl ester group is known to undergo specific fragmentation pathways. A primary fragmentation involves the loss of isobutylene (B52900) (C₄H₈, 56.0626 Da), resulting in a prominent fragment ion corresponding to the free carboxylic acid. Another common pathway is the formation of the stable tert-butyl cation (C₄H₉⁺) at m/z 57.0704. Further fragmentation of the furan ring system can also occur.
| HRMS Predicted Data | |||
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₉H₁₄NO₃⁺ | 184.0972 | Protonated Molecule |
| [M-C₄H₈+H]⁺ | C₅H₆NO₃⁺ | 128.0348 | Loss of isobutylene |
| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | tert-Butyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by measuring the molecule's vibrational modes.
The IR spectrum is expected to be dominated by characteristic absorption bands. The N-H stretching of the primary amino group should appear as a medium-intensity, two-pronged peak in the region of 3300-3500 cm⁻¹. utdallas.edu A very strong and sharp absorption band between 1725 and 1745 cm⁻¹ is indicative of the C=O stretch of the tert-butyl ester. researchgate.net Vibrations corresponding to the furan ring, including C=C stretching, are typically observed in the 1500-1650 cm⁻¹ region. vscht.cz Additionally, C-H stretching vibrations from the furan ring and the tert-butyl group will be present just below and just above 3000 cm⁻¹, respectively. Strong bands in the 1250-1300 cm⁻¹ range can be assigned to the C-O stretching of the ester group.
| Predicted IR Absorption Bands | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (primary amine) |
| 2980 - 2850 | Medium | C-H stretch (tert-butyl) |
| 1745 - 1725 | Strong, Sharp | C=O stretch (ester) |
| 1650 - 1500 | Medium | C=C stretch (furan ring) & N-H bend |
| 1370 | Medium | C-H bend (tert-butyl, symmetrical) |
| 1300 - 1250 | Strong | C-O stretch (ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aminofuran-2-carboxylate system contains a conjugated π-electron system (the furan ring and carbonyl group) and heteroatoms with non-bonding electrons (the amino nitrogen and ester oxygens), which act as chromophores and auxochromes, respectively. slideshare.net
The absorption of UV radiation promotes electrons from lower energy ground states to higher energy excited states. shu.ac.uk For this molecule, two principal types of electronic transitions are expected: π→π* and n→π. libretexts.org The π→π transitions, which are typically of high intensity, arise from the excitation of electrons within the conjugated furan and carbonyl π-system. The n→π* transitions, usually of lower intensity, involve the promotion of non-bonding electrons from the nitrogen of the amino group or the oxygen of the carbonyl group into an anti-bonding π* orbital. The presence of the electron-donating amino group and the ester group as auxochromes is expected to cause a bathochromic (red) shift, moving the absorption maximum (λₘₐₓ) to longer wavelengths compared to unsubstituted furan.
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact positions of each atom.
While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable data if suitable crystals were obtained. Key structural parameters that would be determined include:
Computational Chemistry and Mechanistic Studies on Aminofuran 2 Carboxylate Formation and Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, AM1)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of aminofuran-2-carboxylates. These methods provide detailed information about molecular geometry, electronic distribution, and orbital energies, which collectively determine the compound's reactivity. rsc.orgyoutube.comfrontiersin.org
Density Functional Theory (DFT): DFT is a widely used method for studying the electronic structure of molecules. ijcce.ac.irnih.gov For furan (B31954) derivatives, calculations are typically performed using functionals like B3LYP or CAM-B3LYP with basis sets such as 6-311++G(d,p) to obtain optimized geometries and electronic properties. ijcce.ac.ir These calculations can predict key parameters like bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's role in chemical reactions. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. ijcce.ac.ir
Austin Model 1 (AM1): AM1 is a semi-empirical method that offers a balance between computational cost and accuracy, making it suitable for larger molecular systems. wikipedia.orgnumberanalytics.com It is a generalization of the Modified Neglect of Diatomic Overlap (MNDO) approximation. wikipedia.org An AM1 calculation performed on the parent 2-aminofuran molecule has shown results consistent with its observed properties, such as its character as a dieneamine, where electrophilic substitution preferentially occurs at the C5 position of the furan ring. researchgate.net While less accurate than DFT, AM1 can be valuable for initial explorations of molecular properties and reaction pathways. numberanalytics.comucsb.edu
Below is a table summarizing typical parameters and outputs from these computational methods as applied to heterocyclic compounds like aminofurans.
| Computational Method | Typical Functionals/Basis Sets | Key Predicted Properties | Primary Application |
| Density Functional Theory (DFT) | B3LYP/6-31G(d,p), CAM-B3LYP/6-311++G(d,p) | Optimized Geometry, HOMO/LUMO Energies, Molecular Electrostatic Potential (MEP), Vibrational Frequencies | High-accuracy electronic structure, reaction mechanism analysis. ijcce.ac.ir |
| Austin Model 1 (AM1) | N/A (Semi-empirical) | Heats of Formation, Ionization Potentials, Geometries | Fast calculations for large systems, initial reactivity screening. wikipedia.orgnumberanalytics.com |
Detailed Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the step-by-step pathways of chemical reactions. For the synthesis of aminofurans, these models can validate proposed mechanisms or reveal entirely new, lower-energy pathways. nih.govmdpi.com
For instance, DFT calculations have been used to support the proposed reaction route in the formation of 3-aminofuran-2-(5H)-ones from isoxazolidine (B1194047) precursors. These studies show that the reaction proceeds through the opening of a strained bicyclic intermediate, a mechanism whose feasibility is confirmed by the computed low energy barriers. researchgate.net Similarly, computational tools can be used to model various synthetic strategies, such as the copper-catalyzed [3+2] cycloaddition between α-diazo compounds and enamines, which is a common method for preparing 2-aminofurans. By modeling the transition states and intermediates, researchers can understand the factors controlling the reaction's success.
Transition State Analysis and Energy Profile Mapping for Key Reaction Steps
A cornerstone of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. rsc.org Computational chemists locate TS structures and confirm their identity by ensuring they have exactly one imaginary vibrational frequency. rsc.org
Once reactants, products, intermediates, and transition states are optimized, an energy profile can be constructed. This profile maps the potential energy of the system as it progresses from reactants to products, providing a visual representation of the reaction's feasibility. The height of the energy barrier at the transition state (the activation energy) is a critical parameter. For example, in the intramolecular oxa-Michael addition that forms tetrahydropyrans, computational studies have found that acid-catalyzed reactions proceed through a late transition state, while base-catalyzed reactions involve an early transition state, which in turn dictates the stereochemical outcome. rsc.org The electrostatic potential surfaces of transition states can also be calculated to understand how they are stabilized by enzymatic environments or to compare them with transition-state analogue inhibitors. nih.gov
The table below illustrates a hypothetical energy profile for a generic reaction step, showing the kind of data generated from these studies.
| Species | Description | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 | 0.0 |
| TS1 | Transition State 1 | +25.4 | +28.1 |
| Intermediate | A stable intermediate species | -5.2 | -4.8 |
| TS2 | Transition State 2 | +15.7 | +18.3 |
| Products | Final Products | -12.6 | -13.0 |
Theoretical Insights into Regioselectivity and Stereoselectivity in Aminofuran Syntheses and Transformations
Many reactions leading to substituted furans can yield multiple isomers. Computational chemistry provides powerful tools to predict and explain the observed regioselectivity and stereoselectivity. nih.govrsc.org
Theoretical studies on the intramolecular cyclization of enaminones to form benzofurans have successfully used DFT and the Hard and Soft Acids and Bases (HSAB) principle to explain the observed regioselectivity. nih.gov By calculating condensed and local Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack, researchers can account for the experimental preference for one regioisomer over another. nih.gov In the synthesis of some 2-aminofurans via multicomponent reactions, a high degree of regioselectivity is observed experimentally, which computational models can rationalize by comparing the activation energies for the transition states leading to the different possible products. nih.govrsc.org The pathway with the lower energy barrier is kinetically favored, leading to the major product. unesp.br
Frontier Molecular Orbital (FMO) theory is another key tool. The interaction between the HOMO of one reactant and the LUMO of another governs the reaction. By analyzing the orbital coefficients at different atomic sites, one can predict where new bonds are most likely to form, thus explaining the regiochemical outcome of cycloaddition reactions, a common strategy in furan synthesis. researchgate.net
Kinetic Studies and Reaction Pathway Analysis through Computational Simulations
Computational simulations can bridge the gap between a static energy profile and the dynamic reality of a chemical reaction. mdpi.comresearchgate.net By applying principles like Transition State Theory (TST), calculated activation energies can be used to estimate reaction rate constants. chemrxiv.org
For complex reaction networks, computational models can map out multiple competing pathways and identify the most favorable one under specific conditions. rsc.org For example, in the OH-initiated oxidation of 1,4-cyclohexadiene, ab initio and RRKM-based calculations were used to model the kinetics over a wide range of temperatures and pressures. rsc.org The study revealed that the reaction proceeds through a pre-reaction complex and that different channels (addition vs. abstraction) dominate at different temperatures. rsc.org Such detailed kinetic models, built from computational data, are invaluable for understanding and optimizing reaction conditions for the synthesis of aminofurans and related compounds.
Synthetic Applications and Broader Significance in Organic Chemistry
Role as a Versatile Building Block in Complex Molecule Synthesis and Heterocyclic Compound Construction
Furan (B31954) and its derivatives are fundamental building blocks for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comperlego.com The aminofuran scaffold, in particular, serves as a precursor to a variety of other heterocyclic systems. While specific, multi-step syntheses starting directly from tert-butyl 3-aminofuran-2-carboxylate are not extensively documented in dedicated studies, the known reactivity of the 2-aminofuran class of compounds demonstrates its potential.
For instance, 2-aminofurans can act as dieneamines. When the 5-position of the furan ring is unsubstituted, reactions often occur there. However, if the 5-position is blocked, subsequent reactions can take place at the 3-position, leading to thermal cyclization products like furo[2,3-b]pyridine (B1315467) derivatives. researchgate.net This reactivity highlights the potential of this compound to serve as a precursor for fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.net
Furthermore, aminofurans are recognized starting materials for producing saturated derivatives like tetrahydro- and dihydrofurancarboxylic acids, which are important scaffolds in drug discovery. google.com The general utility of aminofuran esters in constructing fused heterocyclic systems is a cornerstone of their application in building molecular complexity.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aminofuran and Benzofuran Precursors
| Starting Material Class | Reagents/Conditions | Product Scaffold | Yield (%) | Reference |
| 2-Aminofurans | Ethoxymethylenemalononitrile, Thermal Cyclization | Furo[2,3-b]pyridines | Not specified | researchgate.net |
| 2-Hydroxybenzonitriles | Various primary alcohols, Cs₂CO₃, DMSO | Benzofuran-3-amines | 73-81% | mdpi.com |
| Benzofuran-2-carboxylic acid | 8-AQ installation, C–H arylation, Transamidation | C3-Substituted Benzofuran-2-carboxamides | 72-97% | mdpi.com |
Contributions to the Development of Novel Synthetic Methodologies and Green Chemistry Principles
The synthesis and application of furan derivatives are increasingly influenced by the principles of green chemistry. Furan-based platform chemicals, such as furfural (B47365), are derived from renewable biomass, making them sustainable alternatives to petroleum-based feedstocks. researchgate.netrsc.org The development of efficient, one-pot synthetic methods for producing furan derivatives aligns with green chemistry goals by reducing waste, energy consumption, and the use of hazardous reagents. mdpi.com
The synthesis of aminofurans itself has been a target for greener methodologies. Older, multi-stage syntheses for this class of compounds often suffered from low atom economy, the use of heavy metal catalysts (e.g., copper, zinc), and the necessity of protecting groups like the Boc-amine, leading to inefficient and costly processes. google.com Modern approaches focus on developing transition-metal-free, one-pot processes that proceed under mild conditions, significantly improving the environmental profile of these syntheses. mdpi.com
Preparation of Diverse Molecular Scaffolds and Chemical Libraries for Exploration in Materials Science and Other Disciplines
The furan ring is a key component in a variety of advanced materials, including resins, polymers, and organic electronics. numberanalytics.comresearchgate.net Furan-containing conjugated polymers are particularly noted for their applications in organic electronics. numberanalytics.comrsc.org The functional groups on this compound allow it to be envisioned as a monomer or a modifiable scaffold for creating new materials. The amino group can be used for polymerization to form polyamides, while the furan ring itself can be integrated into polymer backbones to impart specific thermal or electronic properties. researchgate.net
The concept of using a core structure to generate a "library" of related compounds for screening is a fundamental strategy in drug discovery and materials science. mdpi.com While a specific library based on this compound is not detailed in the literature, its structure is well-suited for this purpose. For example, the amino group can be acylated or alkylated with a variety of substituents, and the ester can be hydrolyzed and converted to amides, creating a diverse set of derivatives from a single precursor. This approach has been successfully used to create libraries of complex benzofuran-2-carboxamides. mdpi.com Such libraries of novel furan derivatives could be screened for applications ranging from pharmaceuticals to organic light-emitting diodes (OLEDs).
Table 2: Potential Applications of Furan-Based Molecular Scaffolds
| Scaffold/Derivative Type | Potential Application Area | Key Furan Contribution | Reference(s) |
| Furan-containing Polyesters/Polyamides | Biodegradable Plastics, Packaging | Renewable feedstock origin, enhanced barrier properties | researchgate.netrsc.org |
| Furan-containing Conjugated Polymers | Organic Electronics, Optoelectronics | Electronic properties of the furan ring | numberanalytics.comrsc.org |
| Fused Furo[2,3-b]pyridine Systems | Medicinal Chemistry | Biologically active scaffold | researchgate.netresearchgate.net |
| Diaryl Furan Compounds | Dyes and Pigments | Chromophore intermediate | slideshare.net |
Future Research Directions in Aminofuran-2-carboxylate Chemistry and Related Furan Derivatives
The future of furan chemistry is strongly tied to the global shift toward sustainable resources. A major research direction is the replacement of traditional petroleum-derived chemicals with biomass-derived furan platform chemicals (FPCs). rsc.org This involves not only improving the production of primary furans like furfural but also developing efficient and economically viable catalytic methods to convert them into a vast array of valuable compounds, including aminofurans. rsc.org
For aminofuran-2-carboxylates and related derivatives, future research will likely focus on several key areas:
Expansion of Synthetic Utility: Exploring new reactions and methodologies to convert these building blocks into novel, complex heterocyclic systems with potential applications in medicine and materials science. This includes developing more sophisticated C-H activation and cross-coupling strategies on the furan ring. mdpi.com
Development of Novel Materials: Systematically incorporating aminofuran-2-carboxylate scaffolds into polymers and functional materials to study their properties. This could lead to new biodegradable materials or organic semiconductors with tailored characteristics. researchgate.net
Greener Synthetic Processes: Continuing to refine the synthesis of these compounds to be more environmentally benign, for example, by using flow chemistry, biocatalysis, or novel solvent systems to further reduce waste and improve efficiency. mdpi.com
Exploration of Biological Activity: Synthesizing chemical libraries based on the aminofuran-2-carboxylate core and screening them for a range of biological activities, from antimicrobial to anticancer properties, an area where furan derivatives have already shown promise. numberanalytics.commdpi.com
Q & A
Q. What are the established synthetic routes for tert-butyl 3-aminofuran-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via a Mitsunobu reaction between a cyanoketone and glycolate, followed by NaH treatment (Scheme 6.45, ). Key steps include:
- Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate coupling.
- Cyclization : NaH promotes intramolecular cyclization to form the furan ring. Optimization tips:
-
Monitor reaction progress via TLC or HPLC.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Typical yields range from 50–70% under anhydrous conditions.
Parameter Typical Value Reaction Temperature 0°C to room temperature Solvent THF or DMF Purification Silica chromatography
Q. What spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy :
Q. How can the tert-butyl group’s steric effects influence reactivity in downstream reactions?
The tert-butyl group acts as a steric shield, protecting the adjacent amine and ester functionalities. This is critical in:
- Selective Functionalization : The amine can be selectively acylated or alkylated without ester hydrolysis.
- Stability : Prevents undesired ring-opening reactions under acidic/basic conditions ( ).
Advanced Research Questions
Q. How can dynamic NMR and DFT calculations resolve conformational ambiguities of the tert-butyl group?
- Dynamic NMR : Low-temperature ¹H NMR (e.g., –40°C) can freeze rotational barriers, revealing axial/equatorial tert-butyl conformers ( ).
- DFT Calculations : Include explicit solvent models (e.g., PCM for THF) to predict thermodynamic stability. Studies show the axial conformer is more stable in gas phase, but solvent interactions favor equatorial positioning ( ).
Q. What strategies mitigate competing side reactions during functionalization of the 3-amino group?
- Protection/Deprotection : Use Boc or Fmoc groups to transiently protect the amine during ester hydrolysis or cross-coupling.
- Catalytic Control : Employ Pd-catalyzed Buchwald-Hartwig amination for aryl coupling without disturbing the ester ( ).
- Kinetic Monitoring : Use in-situ IR to track reaction progress and quench before side reactions dominate.
Q. How does this compound serve as a precursor for heterocyclic libraries?
The amine and ester moieties enable diverse derivatization:
- Amide Formation : React with acyl chlorides to generate bioactive furan-amide hybrids.
- Ring Expansion : Treat with Claisen reagents (e.g., NaOMe) to form pyrrolidinones.
- Cross-Coupling : Suzuki-Miyaura coupling at the furan C4 position (after halogenation) ( ).
| Derivative | Application | Key Reaction |
|---|---|---|
| Furan-amide | Antimicrobial agents | Acylation |
| Pyrrolidinone | Kinase inhibitors | Dieckmann cyclization |
Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
- Disorder in tert-butyl : Use SHELXL refinement with ISOR and DELU constraints to model rotational disorder ( ).
- Hydrogen Bonding : The NH₂ group forms intermolecular H-bonds; assign via Hirshfeld surface analysis.
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves precision for light atoms.
Methodological Best Practices
- Data Contradictions : If NMR and computational models conflict (e.g., tert-butyl conformation), validate with variable-temperature studies and solvent-effect DFT ( ).
- Scale-Up : Replace NaH with safer bases (e.g., KOtBu) for large-scale reactions to minimize exothermic risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
